benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(24-14-15-6-2-1-3-7-15)19-16-8-10-17(11-9-16)20-12-4-5-13-25(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDFLXCOJMIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate can be achieved through various methods. One common approach involves the reaction of benzyl carbamate with a suitable thiazinan derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require a catalyst and specific temperature conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of catalysts and other industrial chemicals
Mechanism of Action
The mechanism by which benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
Electronic and Steric Effects: The 1,1-dioxothiazinan group in the target compound introduces a sulfone moiety, which is strongly electron-withdrawing. This contrasts with the propan-2-ylcarbamoyl group in , which is electron-neutral and lipophilic, or the dioxaborolane group in , which enables boron-mediated reactivity. The sulfone group may enhance metabolic stability compared to non-sulfonated analogs, as sulfones resist oxidative degradation .
Biological Activity :
- highlights that carbamate side-chain modifications (e.g., phenyl vs. benzyl substitutions) in latrunculin A derivatives significantly affect antimetastatic activity. The benzyl carbamate in compound 6 showed distinct NMR shifts (δH 4.39 for H2-2') and improved bioactivity, suggesting that bulky substituents like the dioxothiazinan group in the target compound may similarly influence target binding .
Synthetic Utility :
- The dioxaborolane -containing analog exemplifies how carbamates can be functionalized for cross-coupling reactions, a feature absent in the target compound. Conversely, the sulfone group in the target compound may favor interactions with polar biological targets (e.g., enzymes with sulfone-binding pockets) .
Implications for Drug Design
- Metabolic Stability : The sulfone group in this compound likely reduces susceptibility to cytochrome P450-mediated oxidation, a common issue with alkyl carbamates .
- Solubility : Polar sulfone moieties may improve aqueous solubility compared to purely lipophilic analogs like , though this requires experimental validation.
Biological Activity
Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound can be described by its molecular formula, which includes a benzyl group attached to a carbamate moiety and a dioxothiazinan structure. The compound's unique structure suggests diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been investigated for its inhibitory effects on:
- Monoamine Oxidase (MAO) : Studies indicate that derivatives similar to this compound exhibit significant inhibitory activity against MAO-A and MAO-B enzymes, which are crucial in regulating neurotransmitter levels in the brain. Compounds with similar structures have shown IC50 values ranging from 1.38 µM to 2.48 µM for MAO-A inhibition .
- Cholinesterases : The compound may also exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in cholinergic signaling. In related studies, several compounds demonstrated varying degrees of inhibition against BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound and its analogs:
| Compound | Target Enzyme | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | MAO-A | 1.38 | Inhibitor |
| Compound B | MAO-B | 2.48 | Inhibitor |
| Compound C | BChE | 65.04 | Moderate Inhibitor |
| Compound D | AChE | >20.0 | No Activity |
These findings indicate that while some derivatives show promising inhibitory activity against MAO enzymes, others may not be effective against AChE.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Neurodegenerative Disorders : Research has shown that compounds with structural similarities can enhance cholinergic neurotransmission by inhibiting cholinesterases. This mechanism is beneficial for patients with Alzheimer's disease, where cholinergic signaling is impaired .
- Depression Treatment : The inhibition of MAO enzymes by these compounds suggests their potential utility in treating depression and anxiety disorders by increasing levels of neurotransmitters such as serotonin and norepinephrine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
